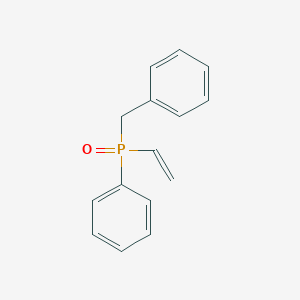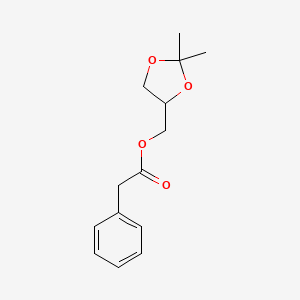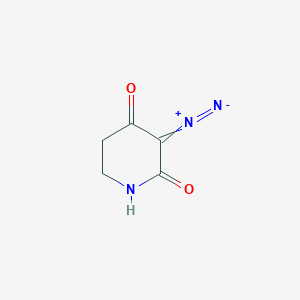
N'-(5-Acenaphthenyl)-N,N-dimethylformamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine typically involves the catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines. This reaction leads to the formation of adducts to the C=N bond, resulting in aminoketones or 1-(5-acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines . The ratio of the products depends on the condensation conditions and the structure of the starting azomethine .
Industrial Production Methods
Industrial production methods for N’-(5-Acenaphthenyl)-N,N-dimethylformamidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N’-(5-Acenaphthenyl)-N,N-dimethylformamidine exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Specific molecular targets and pathways would depend on the context of its application, such as its role in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
1-(5-Acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines: These compounds share a similar acenaphthenyl structure and are formed through similar synthetic routes.
N-(Acenaphthenyl)maleimides: These compounds are used in the production of synthetic films, plastics, and fabrics.
Uniqueness
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is unique due to its specific structural features and the types of reactions it can undergo. Its ability to form various derivatives and participate in multiple chemical reactions makes it a versatile compound in scientific research.
特性
CAS番号 |
101398-41-8 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N'-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)10-16-14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
InChIキー |
ODULCNLUJFVAPL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=CC=C2CCC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)



![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)

![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)


